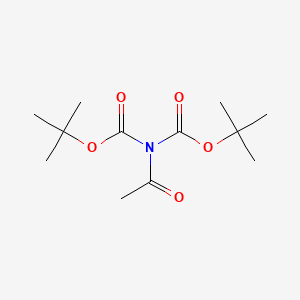
4-Fluoro-N1-metilbenceno-1,2-diamina
Descripción general
Descripción
4-Fluoro-N1-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylamino group at the 1-position, along with an amino group at the 2-position
Aplicaciones Científicas De Investigación
Chemistry: 4-Fluoro-N1-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of biologically active molecules. It serves as a building block for the synthesis of fluorinated analogs of natural products and drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Fluorine substitution is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.
Industry: In the industrial sector, 4-Fluoro-N1-methylbenzene-1,2-diamine is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable component in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-fluoroaniline.
N-Methylation: 4-Fluoroaniline is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce 4-fluoro-N-methylaniline.
Industrial Production Methods: Industrial production methods for 4-Fluoro-N1-methylbenzene-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N1-methylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .
Comparación Con Compuestos Similares
4-Fluoroaniline: Similar structure but lacks the N-methyl and second amino group.
4-Fluoro-N-methylaniline: Similar structure but lacks the second amino group.
4-Fluoro-1,2-benzenediamine: Similar structure but lacks the N-methyl group.
Uniqueness: 4-Fluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both fluorine and N-methyl groups, along with two amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBRCYJSKZXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601533 | |
| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-10-0 | |
| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
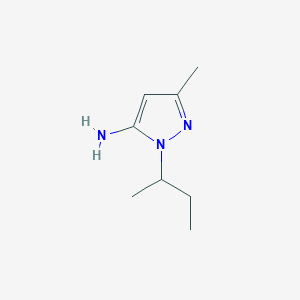
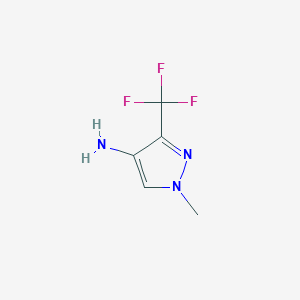
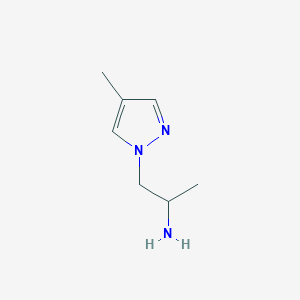


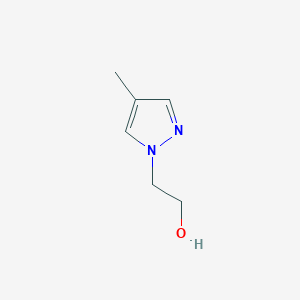
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

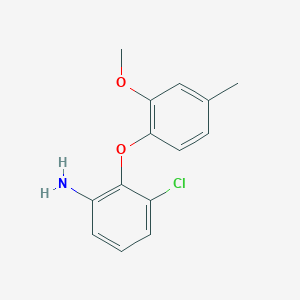

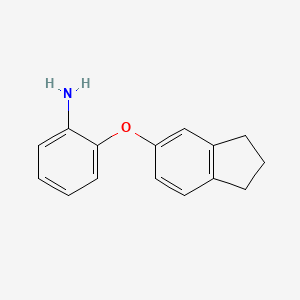
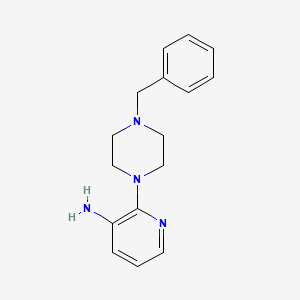
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)
